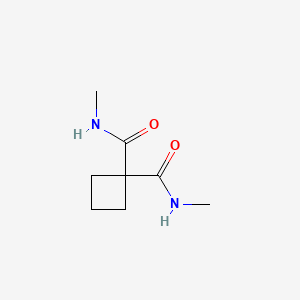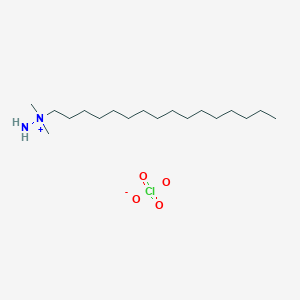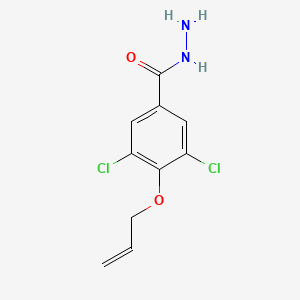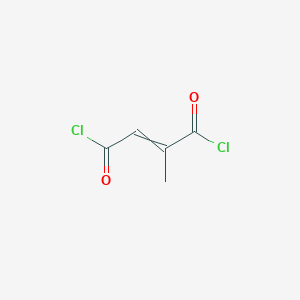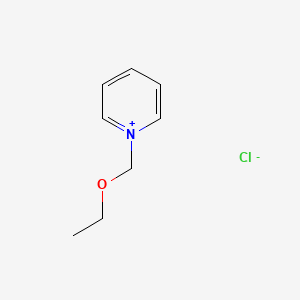
1-(Ethoxymethyl)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethoxymethyl)pyridin-1-ium chloride is a quaternary ammonium salt derived from pyridine It is characterized by the presence of an ethoxymethyl group attached to the nitrogen atom of the pyridine ring, forming a positively charged pyridinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Ethoxymethyl)pyridin-1-ium chloride can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of pyridine with ethyl chloroformate in the presence of a base, such as triethylamine, to form the intermediate ethoxymethyl pyridine. This intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Ethoxymethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions, leading to the formation of different pyridinium derivatives.
Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents like water or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Various substituted pyridinium salts.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Ethoxymethyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of ionic liquids and as an intermediate in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 1-(ethoxymethyl)pyridin-1-ium chloride involves its interaction with biological molecules and cellular components. The positively charged pyridinium ion can interact with negatively charged cellular membranes, proteins, and nucleic acids, leading to various biological effects. The ethoxymethyl group can undergo metabolic transformations, contributing to the compound’s overall activity. Molecular targets and pathways involved include enzyme inhibition, disruption of membrane integrity, and interference with nucleic acid functions .
Vergleich Mit ähnlichen Verbindungen
- 1-(Carboxymethyl)pyridin-1-ium chloride
- 1-(Hydroxymethyl)pyridin-1-ium chloride
- 1-(Methoxymethyl)pyridin-1-ium chloride
Comparison: 1-(Ethoxymethyl)pyridin-1-ium chloride is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and biological properties compared to its analogs. For instance, the ethoxymethyl group can enhance the compound’s solubility in organic solvents and influence its reactivity in nucleophilic substitution reactions. Additionally, the biological activity of this compound may differ from its analogs due to variations in metabolic pathways and molecular interactions .
Eigenschaften
CAS-Nummer |
21379-36-2 |
|---|---|
Molekularformel |
C8H12ClNO |
Molekulargewicht |
173.64 g/mol |
IUPAC-Name |
1-(ethoxymethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C8H12NO.ClH/c1-2-10-8-9-6-4-3-5-7-9;/h3-7H,2,8H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VJZJVMFSALQEMK-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC[N+]1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}](/img/structure/B14707778.png)
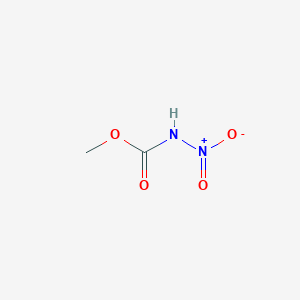
![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)
![Phenol, 2-[(dimethylamino)methyl]-6-methyl-](/img/structure/B14707809.png)

